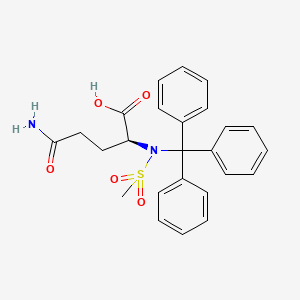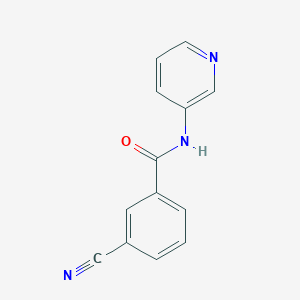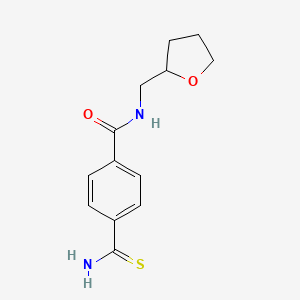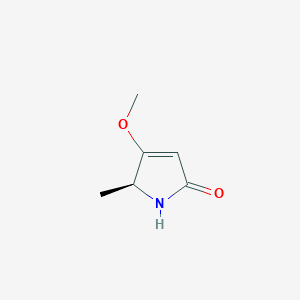
(S)-4-Methoxy-5-methyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a chiral compound with a unique structure that includes a methoxy group and a methyl group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2-butanone and an appropriate amine.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction to form the dihydropyrrolone ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolones.
Scientific Research Applications
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 4-methoxy-2-pyrrolidone and 5-methyl-2-pyrrolidone.
Uniqueness: The presence of both methoxy and methyl groups in the dihydropyrrolone ring confers unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(9-2)3-6(8)7-4/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
YJHSJKBMTSQOII-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1C(=CC(=O)N1)OC |
Canonical SMILES |
CC1C(=CC(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
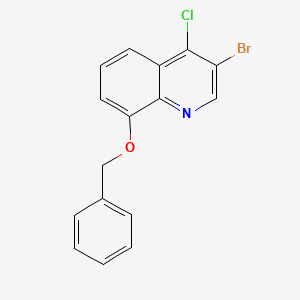
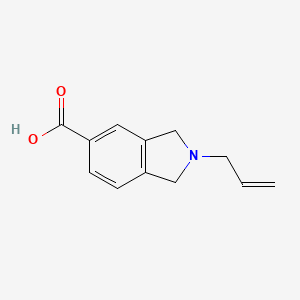
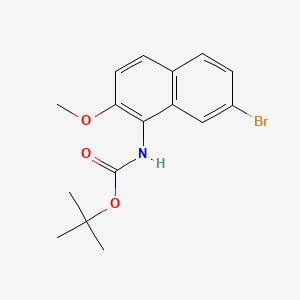
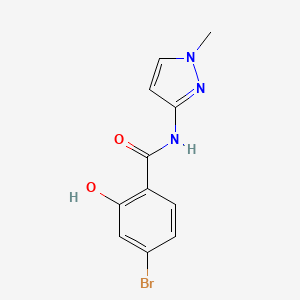
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)
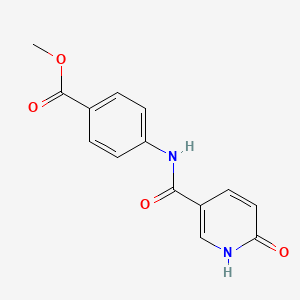
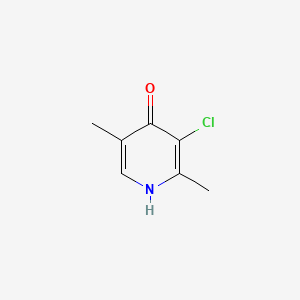
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)

